molecular formula C16H12FNO2 B2886370 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid CAS No. 838880-71-0

1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid

Cat. No. B2886370
CAS RN: 838880-71-0
M. Wt: 269.275
InChI Key: BOYUBGJOABBJBF-UHFFFAOYSA-N
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Description

“1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid is used as a raw material in synthesis . The structures of its derivatives have been studied using various techniques such as gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy .


Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives have been studied using techniques such as GC-HRMS, UHPLC-HRMS, NMR, and Fourier transform infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .

Scientific Research Applications

Receptor Antagonism and Synthesis

(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid and its derivatives are potent and selective antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor, highlighting the therapeutic potential of fluorophenylmethylindole derivatives in neurological conditions. These compounds, synthesized using comparative molecular field analysis (CoMFA), show enhanced affinity and potency in murine stroke models due to specific aromatic substitutions, demonstrating their application in designing selective NMDA receptor antagonists (Baron et al., 2005).

Novel Indole-Benzimidazole Derivatives

The synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its derivatives showcases the versatility of indole carboxylic acids as precursors in medicinal chemistry. These derivatives were synthesized via high-temperature condensation with o-phenylenediamines, extending the utility of indole carboxylic acids in creating heterocyclic compounds with potential biological activities (Wang et al., 2016).

Decarboxylative Fluorination

A method for the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids demonstrates an effective strategy to synthesize monofluoroindoles, including derivatives of indole-3-carboxylic acid, without transition metals. This approach, using Selectfluor, provides a pathway to functionalize indole derivatives for pharmaceutical development, emphasizing the role of fluorinated indoles in drug synthesis (Yuan et al., 2017).

Reaction with Propargyl Alcohols

The reaction of 1-methylindole-3-carboxamides with propargyl alcohols leads to [4 + 3]-annulation and unexpected carboxamide group migration. This process, which also includes decarboxylative cyclization, highlights the reactivity of indole carboxylic acids/amides towards creating complex lactams and lactones, underlining their importance in synthetic organic chemistry and potential pharmaceutical applications (Selvaraj et al., 2019).

Mechanism of Action

Future Directions

Indole and its derivatives show good therapeutic prospects. They play essential roles in maintaining intestinal homeostasis and impacting liver metabolism and the immune response. New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-14-7-3-1-5-11(14)9-18-10-13(16(19)20)12-6-2-4-8-15(12)18/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUBGJOABBJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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